molecular formula C15H11BrF2O B1522369 3-(4-Bromophenyl)-1-(2,4-difluorophenyl)propan-1-one CAS No. 898761-96-1

3-(4-Bromophenyl)-1-(2,4-difluorophenyl)propan-1-one

Cat. No. B1522369
CAS RN: 898761-96-1
M. Wt: 325.15 g/mol
InChI Key: MYCNEPIYFYKKGC-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1-(2,4-difluorophenyl)propan-1-one is a chemical compound used in scientific research. It has the molecular formula C15H11BrF2O and a molecular weight of 325.15 .


Molecular Structure Analysis

The full structural characterization of similar compounds has been determined by various techniques including scanning electron microscopy, infrared spectroscopy, gas chromatography-mass spectrometry, nuclear magnetic resonance, thermal gravimetric analysis, differential scanning calorimetry, Raman microspectroscopy, UV-Vis absorption spectroscopy, single crystal X-ray diffraction, and Hirshfeld surface analysis .

Scientific Research Applications

Optical and Electronic Properties

3-(4-Bromophenyl)-1-(2,4-difluorophenyl)propan-1-one and its derivatives demonstrate intriguing optical and electronic properties, making them potential candidates for applications in semiconductor devices. Their molecular structures facilitate charge transport, revealing these compounds as promising materials for n-type organic semiconductors. Notably, certain derivatives exhibit remarkable nonlinear optical (NLO) activities and thermal stability, underscoring their utility in optoelectronic applications (Shkir et al., 2019).

Molecular Structure and Stability

These compounds, including their derivatives, have been extensively studied for their molecular structure and stability. The synthesis processes often involve intricate steps, with the final products characterized by various spectroscopic techniques. X-ray diffraction studies confirm their crystalline nature, revealing specific crystalline systems and space groups. Detailed analyses, such as Hirshfeld surface analysis, are employed to understand intermolecular interactions, contributing to the overall stability of these compounds. This comprehensive structural understanding is pivotal for their application in various scientific domains (Nadaf et al., 2019).

Antifungal and Anti-inflammatory Properties

Certain halogenated derivatives of 3-(4-Bromophenyl)-1-(2,4-difluorophenyl)propan-1-one exhibit significant in vitro antifungal activity against a range of yeasts and molds, including Aspergillus species. Their low cytotoxicity and acute toxicity profiles make them promising for further clinical studies. Additionally, some derivatives demonstrate anti-inflammatory properties, showing effectiveness in inhibiting carrageenan-induced rat paw edema, along with gastroprotective activities, highlighting their therapeutic potential (Buchta et al., 2004; Okunrobo et al., 2006).

properties

IUPAC Name

3-(4-bromophenyl)-1-(2,4-difluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrF2O/c16-11-4-1-10(2-5-11)3-8-15(19)13-7-6-12(17)9-14(13)18/h1-2,4-7,9H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYCNEPIYFYKKGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)-1-(2,4-difluorophenyl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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